N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide: is a complex organic compound that features a trifluoromethyl group attached to a benzamide core, with a bifuran moiety and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
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Formation of the Bifuran Moiety: : The bifuran structure can be synthesized through a palladium-catalyzed cross-coupling reaction between two furan rings. This step often requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
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Attachment of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the bifuran compound with an appropriate halohydrin under basic conditions to form the hydroxyethyl derivative.
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Formation of the Benzamide Core: : The trifluoromethylbenzamide core is typically synthesized through the reaction of a trifluoromethylbenzoic acid derivative with an amine. This step may require a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
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Final Coupling: : The final step involves coupling the hydroxyethyl-bifuran derivative with the trifluoromethylbenzamide core. This can be achieved through a condensation reaction, often using a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In materials science, the compound’s structural features could be leveraged to develop new materials with specific properties, such as enhanced conductivity, stability, or reactivity. It could also be used in the design of functional polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(trifluoromethyl)benzamide: Lacks the bifuran moiety, potentially resulting in different reactivity and biological activity.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)benzamide: Lacks the trifluoromethyl group, which may affect its chemical stability and interaction with biological targets.
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-methylbenzamide: Substitution of the trifluoromethyl group with a methyl group, altering its electronic properties and reactivity.
Uniqueness
The presence of both the bifuran moiety and the trifluoromethyl group in N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide makes it unique. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)12-5-2-1-4-11(12)17(24)22-10-13(23)14-7-8-16(26-14)15-6-3-9-25-15/h1-9,13,23H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTJIUUTYWJNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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